N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-butanamine
Overview
Description
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-butanamine is a useful research compound. Its molecular formula is C12H17BrClNO and its molecular weight is 306.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.01820 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Analytical Techniques
Analytical Detection of Phenethylamine Derivatives : A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting 25B-NBOMe, a derivative of N-benzyl phenethylamines, highlighting advanced analytical techniques that could apply to the detection and study of compounds like N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-butanamine (Poklis et al., 2014).
Synthesis of α-Bromophenylacetic Acid : This study presents a method for synthesizing α-bromophenylacetic acid from benzaldehyde, demonstrating synthetic pathways that could be relevant for structurally similar compounds (Ogura, Furukawa, & Tsuchihashi, 1975).
Potential Therapeutic Applications
- Derivatives for Therapeutic Classes : Research on derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine introduces a novel therapeutic class called entactogens, suggesting possible psychotherapeutic applications for structurally related compounds (Nichols et al., 1986).
Chemical Properties and Reactions
- Study on Halogenated Ethylamines : Investigation into halogenated ethylamines, including their effects on cardiac arrhythmias, showcases the bioactivity of compounds with similar halogen substitutions, providing insight into their chemical behavior and potential biological effects (Drill & Hays, 1951).
Chemical Synthesis and Modification
- Amphiphilic Block Copolymer Stabilizer in Polymerization : This study explores the use of a block copolymer as a stabilizer and macroinitiator in polymerization, which could inform the synthesis and applications of complex compounds like this compound (Stoffelbach et al., 2007).
Properties
IUPAC Name |
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO/c1-3-9(2)15-6-7-16-12-5-4-10(13)8-11(12)14/h4-5,8-9,15H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGPLJLOSYAIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=C(C=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.